molecular formula C16H16ClNO2 B2645580 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol CAS No. 1232817-98-9

4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol

Cat. No.: B2645580
CAS No.: 1232817-98-9
M. Wt: 289.76
InChI Key: KQAIWPTWCXWIAJ-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-ethoxybenzylamine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and ethoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}aniline

Uniqueness

4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the ethoxybenzyl group provides steric and electronic effects that influence its interactions with molecular targets .

Properties

IUPAC Name

4-chloro-2-[(2-ethoxyphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-16-6-4-3-5-12(16)10-18-11-13-9-14(17)7-8-15(13)19/h3-9,11,19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAIWPTWCXWIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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